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Get Quote

The following table consolidates key technical data for octyl octanoate from the search results, which is

fundamental for laboratory handling and formulation work.

Property Value Source / Notes

Chemical
Formula

C16H32O2 [1] [2] [3]

Molecular
Weight

256.42 g/mol [1] [3]

Physical Form Colourless liquid [1]

Solubility in
Alcohol

Soluble Reported as "soluble in alcohol" [1] [4]. Specific
concentrations or alcohol types not detailed.

Solubility in
Water

Insoluble [1]; 0.06 mg/L at
25°C (est.) [2] [4]

Highlights highly lipophilic nature.

Boiling Point 306-307 °C @ 760 mm Hg [1] [2] [4]

Melting Point ~ -18 °C [1] [2] [4]

Specific Gravity ~0.855 - 0.859 [1] [4]
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Log P (o/w) ~6.5 - 6.9 (est.) [2] [3] [4] Confirms high lipophilicity.

Odor
Description

Faint, green tea; coconut,

oily, fruity

[1] [4]

Experimental Context & Synthesis

For your experimental planning, here is relevant context on its formation and synthesis:

Base-Free Oxidation of 1-Octanol: One synthetic route involves the base-free oxidation of 1-

octanol. The choice of catalyst is critical in this process to control the reaction pathway and product
distribution [5].

Catalyst Selection Determines Product: The reaction can be directed using supported gold
nanoparticles (Au NPs).

Using a Au/NiO catalyst leads to octanoic acid as the major product with high selectivity
(97%) at full conversion [5].

Using a Au/CeO₂ catalyst selectively produces octyl octanoate (the ester) as the major
product, with a selectivity of up to 82% in a base-free aqueous solution [5].

The diagram below illustrates this catalyst-dependent reaction pathway.

Schematic of the catalyst-dependent oxidation of 1-octanol. The choice of catalyst (Au/NiO vs. Au/CeO₂)

determines whether the major product is octanoic acid or octyl octanoate [5].

Applications and Handling Notes

Primary Use: Octyl octanoate is widely used as a flavoring and fragrance agent (FEMA 2811) [1]
[3] [4]. Its faint, fruity, and tea-like odor makes it suitable for formulations in perfumes, cosmetics, and

food products [1] [4].
Lipophilicity Indicator: Its very high calculated log P value and very low water solubility characterize

it as an extremely lipophilic compound [2] [3]. This property is relevant in pharmaceutical research for
predicting how a substance might distribute within biological systems [6].

Safety and Handling: Based on the available information, no specific hazards were classified for this
substance. However, general precautions like avoiding contact with skin and eyes are recommended

[4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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